4-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

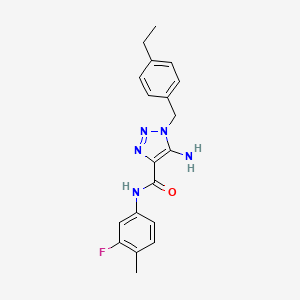

“4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a chemical compound with the molecular formula C15H12FN3O2S and a molecular weight of 317.34. It is a derivative of benzothiazole, a class of sulfur-containing heterocycles that have been found in various marine and terrestrial natural compounds .

Synthesis Analysis

The synthesis of benzothiazole compounds, such as “4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide”, often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . In a study, new aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis

The molecular structure of “4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” can be analyzed using various analytical, physical, and spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures can be examined using the M06/6-311G+(d,p) function of density function theory .Chemical Reactions Analysis

The chemical reactions involving “4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” can be complex and diverse. For instance, the ligands can be exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” can be determined through various methods. For instance, the spectral (UV Vis, FT-IR, and MS), as well as magnetic results, suggested their octahedral geometry .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Benzothiazole derivatives, including the compound , have attracted attention in medicinal chemistry. Researchers explore their pharmacological properties, such as anti-inflammatory, analgesic, and neuroprotective effects . The synthesis of amides, like this compound, is crucial for the pharmaceutical industry, where amide preparation is a common chemical reaction employed .

Antiviral and Immunomodulatory Agents

Similar benzothiazole derivatives have demonstrated antiviral and immunosuppressant properties. For instance, Frentizole , a related compound, possesses these characteristics . Investigating the potential of our compound in this context could be valuable.

Cancer Research

Benzothiazoles have been explored for their anticancer properties. While the compound’s specific effects need further investigation, its structural features make it an interesting candidate for cancer-related studies .

Material Science and Optoelectronics

Benzothiazoles exhibit optical properties, making them relevant in material science and optoelectronics. Researchers study their behavior in various materials, including polymers and organic semiconductors .

Agrochemicals

Benzothiazole derivatives have been explored as potential agrochemicals, including fungicides and insecticides. While our compound’s specific activity remains to be determined, it could contribute to this field .

Mécanisme D'action

Target of Action

Similar compounds, such as isoxazole derivatives of 6-fluoro-n-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been shown to interact with p53 . p53 is a crucial protein in the cell that regulates the cell cycle and thus functions as a tumor suppressor, preventing cancer .

Biochemical Pathways

The compound’s interaction with p53 suggests it may affect the p53 pathway, which plays a critical role in controlling cell growth and apoptosis . Alterations in the balance of key mitochondrial proteins such as Bcl-2 and Bax could result in apoptosis by accelerating the expression of caspases .

Result of Action

The result of the compound’s action would likely depend on its interaction with its targets and the subsequent biochemical changes. For instance, if the compound acts similarly to related compounds, it could induce G2/M cell cycle arrest and apoptosis in cancer cells .

Orientations Futures

The future development trend and prospect of the synthesis of benzothiazoles, such as “4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide”, are anticipated to be significant due to their potent and significant biological activities and great pharmaceutical value . The relative order of medicinal studies was as follows: reference drugs > metal chelates > ligands .

Propriétés

IUPAC Name |

4-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S/c1-21-11-3-2-4-12-13(11)17-15(22-12)19-18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZZFSFMGTZECK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2753281.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2753283.png)

![N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2753285.png)

![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2753286.png)

![(4-{[1-(Pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}phenyl)methanol](/img/structure/B2753289.png)

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2753290.png)

![4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2753293.png)

![Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2753294.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2753298.png)

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2753301.png)